molecular formula C8H13ClN2O2 B1524686 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride CAS No. 1609395-88-1

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride

Cat. No. B1524686
CAS RN: 1609395-88-1
M. Wt: 204.65 g/mol
InChI Key: AUHLOVSNZNZVSC-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride (3-DMPPAHCl) is a compound of interest for its potential uses in scientific research and laboratory experiments. It is a white, odorless, crystalline solid with a molecular weight of 206.6 g/mol and a melting point of 209°C. It is soluble in water, ethanol, and methanol, and is used in a variety of laboratory processes.

Scientific Research Applications

Antibacterial Applications

Pyrazole derivatives, including 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride , have been reported to exhibit antibacterial activities. This application is crucial in the development of new antibiotics to combat resistant bacterial strains .

Antimalarial and Antileishmanial Activities

These compounds also show potent antileishmanial and antimalarial activities, making them valuable in the treatment and prevention of these parasitic diseases .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives makes them candidates for the treatment of inflammatory diseases, offering an alternative to traditional anti-inflammatory drugs .

Antitumor Effects

Research indicates that pyrazole derivatives can have antitumor effects, which could be harnessed in cancer therapy to develop new anticancer drugs .

Antidiabetic Activity

The derivatives are also known for their antidiabetic properties, providing a basis for new treatments for diabetes through the modulation of biological pathways .

Anti-allergic and Antipyretic Uses

These compounds can be used to treat allergies and fever due to their anti-allergic and antipyretic activities .

Antioxidant Effects

Pyrazole derivatives possess antioxidant properties, which are important in protecting cells from oxidative stress and may have applications in various oxidative stress-related diseases .

Agrochemical Industry

In the agrochemical industry, pyrazole core-based organic molecules are utilized for their biological activities, contributing to the development of new agrochemicals .

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-6-5-7(2)10(9-6)4-3-8(11)12;/h5H,3-4H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHLOVSNZNZVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride

CAS RN

1609395-88-1
Record name 1H-Pyrazole-1-propanoic acid, 3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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